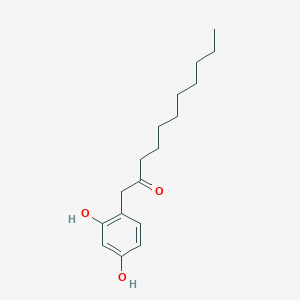

1-(2,4-Dihydroxyphenyl)undecan-2-one

Descripción

Propiedades

Número CAS |

19810-04-9 |

|---|---|

Fórmula molecular |

C17H26O3 |

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

1-(2,4-dihydroxyphenyl)undecan-1-one |

InChI |

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-10-16(19)15-12-11-14(18)13-17(15)20/h11-13,18,20H,2-10H2,1H3 |

Clave InChI |

UEEDZQGMUJIULC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)CC1=C(C=C(C=C1)O)O |

SMILES canónico |

CCCCCCCCCCC(=O)C1=C(C=C(C=C1)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxyphenyl)undecanone can be synthesized through several methods. One common approach involves the reaction of undecanoyl chloride with 2,4-dihydroxybenzene in the presence of a Lewis acid catalyst such as aluminium chloride. The reaction is typically carried out in a solvent like methylene chloride at room temperature for several hours .

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,4-Dihydroxyphenyl)undecanone may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of boron trifluoride as a catalyst in a Fries rearrangement reaction can achieve higher yields .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,4-Dihydroxyphenyl)undecanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminium hydride are common reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

1-(2,4-Dihydroxyphenyl)undecanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It has been studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the formulation of certain types of polymers and resins.

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dihydroxyphenyl)undecanone involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme 17β-hydroxysteroid dehydrogenase, which plays a role in steroid metabolism . The hydroxyl groups and the carbonyl group are key functional groups that interact with the enzyme’s active site, leading to inhibition.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Shorter Alkyl Chains

(a) 1-(2,4-Dihydroxyphenyl)propan-2-one

- CAS No.: 957864-19-6

- Molecular Formula : C₉H₁₀O₃

- Key Differences :

(b) 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone

- CAS No.: 147220-82-4

- Molecular Formula : C₈H₇FO₃

- Key Differences: Fluorine substitution at the ketone’s α-position introduces electronegativity, altering reactivity and metabolic stability. Smaller size (MW: 170.14 g/mol) compared to the undecanone derivative .

Chalcone Derivatives with Dihydroxyphenyl Groups

(a) Butein

- CAS No.: 487-52-5

- Molecular Formula : C₁₅H₁₂O₅

- Structure : (E)-1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-2-propen-1-one.

- Key Differences :

(b) 1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one

Functionalized Long-Chain Derivatives

11-Phenoxyundecanoic Acid

- CAS No.: 7170-44-7

- Molecular Formula : C₁₇H₂₆O₃ (same as the target compound).

- Key Differences: Carboxylic acid terminus instead of a ketone, drastically altering acidity (pKa ~5) and hydrogen-bonding behavior. Potential for salt formation or esterification, unlike the neutral ketone .

Research Findings and Implications

- Biological Activity: Chalcone derivatives (e.g., Butein) exhibit tyrosinase inhibition and antioxidant properties due to conjugated systems and hydroxyl groups . The undecanone derivative’s long chain may favor interactions with hydrophobic enzyme pockets.

- Solubility vs. Bioavailability: Shorter-chain analogs (e.g., propan-2-one) have higher solubility but may lack tissue penetration compared to the undecanone derivative .

- Structural Modifications: Substituents like fluorine or methoxy groups fine-tune electronic properties and metabolic stability, as seen in fluorinated ethanone and methoxychalcone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.